Intraocular Pressure (IOP) Reduction in Rhesus Monkey Model: Comparative Efficacy and Unique Side Effect Profile
Deterenol demonstrates intraocular pressure (IOP)-lowering effects comparable to a clinical benchmark, but with a unique lack of effects on pupil diameter. In a rhesus monkey model, Deterenol produced IOP effects similar to epinephrine bitartrate [1]. Importantly, this effect was achieved at a concentration approximately twice that of epinephrine and was described as both 'nonmydriatic' and 'nonmiotic', meaning it does not cause dilation or constriction of the pupil, a common side effect of many ophthalmic agents [2].
| Evidence Dimension | Intraocular Pressure (IOP) Reduction |
|---|---|
| Target Compound Data | IOP effects similar to epinephrine bitartrate |
| Comparator Or Baseline | Epinephrine bitartrate |
| Quantified Difference | Equivalent IOP reduction; no mydriasis/miosis |
| Conditions | Rhesus monkey model; Deterenol administered at approx. twice the concentration of epinephrine used clinically |
Why This Matters
For researchers focused on glaucoma therapies, this establishes Deterenol as a tool compound to study IOP-lowering mechanisms without the confounding variable of pupil size changes.
- [1] Biochempartner. (n.d.). Deterenol Data Sheet. Cat. No. BCP30658. View Source
- [2] National Center for Advancing Translational Sciences (NCATS). (n.d.). Inxight Drugs — DETERENOL HYDROCHLORIDE. View Source
